molecular formula C26H20N2O2 B4770795 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide

Cat. No. B4770795
M. Wt: 392.4 g/mol
InChI Key: IZJZNQZLELNIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide, commonly referred to as MNPA, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. MNPA is a member of the naphthalimide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to involve the formation of a complex between MNPA and the metal ion of interest. This complex formation results in a change in the fluorescence properties of MNPA, allowing for the detection of the metal ion.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, MNPA has also been shown to exhibit a range of biochemical and physiological effects. MNPA has been shown to exhibit antioxidant activity, as well as anti-inflammatory and anti-cancer properties. MNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNPA in lab experiments is its high selectivity and sensitivity towards metal ions. MNPA is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MNPA is its potential toxicity towards cells and tissues, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of MNPA. One area of research is the development of MNPA-based probes for the detection of other analytes, such as amino acids and nucleotides. Another area of research is the optimization of the synthesis and purification methods for MNPA, in order to increase its yield and purity. Additionally, the potential use of MNPA in the treatment of neurodegenerative diseases warrants further investigation.

Scientific Research Applications

MNPA has been extensively studied for its potential use in various research applications. One of the most notable applications of MNPA is its use as a fluorescent probe for the detection of metal ions. MNPA has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and iron.

properties

IUPAC Name

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-16-10-13-22-24(14-16)30-26(28-22)19-12-11-17(2)23(15-19)27-25(29)21-9-5-7-18-6-3-4-8-20(18)21/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJZNQZLELNIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide
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N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide
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N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide

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